molecular formula C6H4BrFO3S B13615295 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride

Cat. No.: B13615295
M. Wt: 255.06 g/mol
InChI Key: WLMNNUKJISLSKS-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride is an organic compound with the molecular formula C6H4BrFO3S It is a derivative of benzene, featuring bromine, hydroxyl, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride typically involves the bromination of 5-hydroxybenzene-1-sulfonylfluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to control reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include sulfonamides or other reduced derivatives.

Scientific Research Applications

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in proteins or enzymes, leading to covalent modification and inhibition of their activity. This mechanism is utilized in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxybenzene-1-sulfonylfluoride
  • 3-Bromo-5-methoxybenzene-1-sulfonylfluoride
  • 3-Chloro-5-hydroxybenzene-1-sulfonylfluoride

Uniqueness

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and sulfonyl fluoride groups allows for versatile chemical modifications and applications in various fields.

Biological Activity

Overview

3-Bromo-5-hydroxybenzene-1-sulfonylfluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article reviews available literature on its mechanisms of action, biological effects, and applications in medicinal chemistry.

  • Molecular Formula : C₆H₆BrFNO₂S
  • Molecular Weight : 232.09 g/mol
  • IUPAC Name : 3-bromo-5-hydroxybenzenesulfonyl fluoride

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins through the sulfonyl fluoride group. This mechanism is similar to other aromatic sulfonyl fluorides, which have been shown to modify proteins involved in various pathways, including those related to amyloid fibril formation and enzyme inhibition.

Key Mechanisms:

  • Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic sites on proteins, leading to irreversible inhibition or modification.
  • Stabilization of Protein Conformation : By binding to transthyretin (TTR), it stabilizes the protein structure, preventing the formation of amyloid fibrils associated with diseases such as familial amyloid polyneuropathy .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

  • Transthyretin Stabilization :
    • A study highlighted the compound's role in stabilizing TTR, which is crucial for preventing amyloid-related diseases. The kinetics of the reaction were analyzed using high-performance liquid chromatography (HPLC), demonstrating rapid conjugation rates .
  • Fluorescent Imaging Applications :
    • Some derivatives of sulfonyl fluorides exhibit fluorescence upon conjugation with TTR, suggesting potential applications in imaging techniques for monitoring protein interactions in vivo .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential modulation of inflammatory pathways
Protein StabilizationKinetic stabilization of TTR
ImagingFluorescence upon protein conjugation

Properties

Molecular Formula

C6H4BrFO3S

Molecular Weight

255.06 g/mol

IUPAC Name

3-bromo-5-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H4BrFO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H

InChI Key

WLMNNUKJISLSKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)Br)O

Origin of Product

United States

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